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molecular formula C15H11NO B8406453 3-(Quinolin-8-yl)phenol

3-(Quinolin-8-yl)phenol

Cat. No. B8406453
M. Wt: 221.25 g/mol
InChI Key: QDOSFVIAGZYCEK-UHFFFAOYSA-N
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Patent
US09388173B2

Procedure details

To a solution of 8-(3-methoxyphenyl)quinoline (900 mg, 3.83 mmol) in CH2Cl2 (50 ml) was added BBr3 (2.4 g, 14 mmol) at 0° C. The mixture was stirred for 2 h at 0° C. then until the reaction was completed. The mixture was added drop wise to iced water (50 mL), and then extracted with CH2Cl2 (2×20 mL). The organic layer was washed with brine (30 mL), dried over Na2SO4 and concentrated to give a yellow solid which was used in next step without further purification. (720 mg, Yield 85%). LCMS (m/z): 222.1 (M+1).
Name
8-(3-methoxyphenyl)quinoline
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([C:9]2[CH:10]=[CH:11][CH:12]=[C:13]3[C:18]=2[N:17]=[CH:16][CH:15]=[CH:14]3)[CH:6]=[CH:7][CH:8]=1.B(Br)(Br)Br.O>C(Cl)Cl>[N:17]1[C:18]2[C:13](=[CH:12][CH:11]=[CH:10][C:9]=2[C:5]2[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][CH:6]=2)[CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
8-(3-methoxyphenyl)quinoline
Quantity
900 mg
Type
reactant
Smiles
COC=1C=C(C=CC1)C=1C=CC=C2C=CC=NC12
Name
Quantity
2.4 g
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×20 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid which
CUSTOM
Type
CUSTOM
Details
was used in next step without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
N1=CC=CC2=CC=CC(=C12)C=1C=C(C=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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